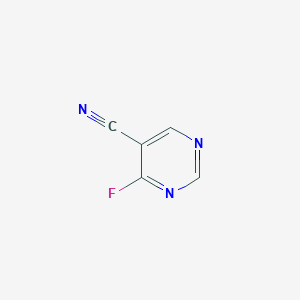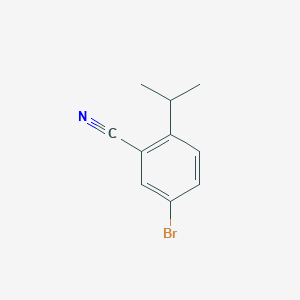
6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative This compound is characterized by the presence of a tetrafluoroethyl group attached to the pyridine ring at the 6th position and a carboxylic acid group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a tetrafluoroethyl boronic acid derivative is coupled with a halogenated pyridine . The reaction conditions often include a palladium catalyst, a base, and a suitable solvent under inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism by which 6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of the tetrafluoroethyl group can enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Comparison: Compared to its analogs, 6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid has a unique tetrafluoroethyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more bioactive due to the increased electron-withdrawing effect of the additional fluorine atoms .
Propiedades
Fórmula molecular |
C8H5F4NO2 |
|---|---|
Peso molecular |
223.12 g/mol |
Nombre IUPAC |
6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-6(8(10,11)12)4-2-1-3-5(13-4)7(14)15/h1-3,6H,(H,14,15) |
Clave InChI |
ROQVYPFYULDJSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)O)C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



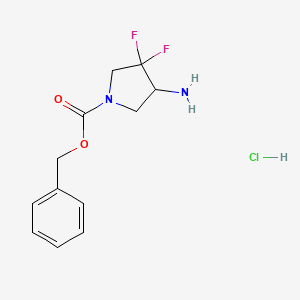
![Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)

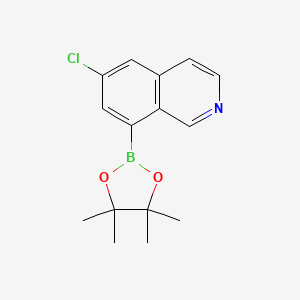

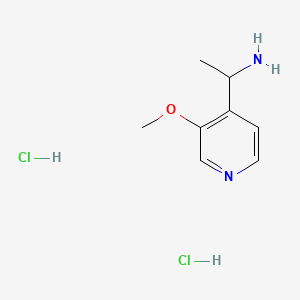


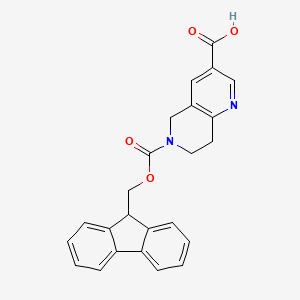
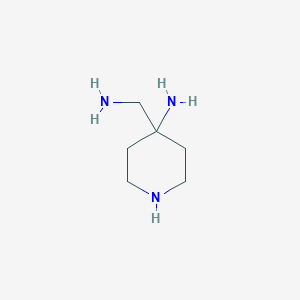
![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
